Methyl 2-(2,4-diphenylthiazol-5-yl)acetate Methyl 2-(2,4-diphenylthiazol-5-yl)acetate
Brand Name: Vulcanchem
CAS No.: 23821-92-3
VCID: VC3839922
InChI: InChI=1S/C18H15NO2S/c1-21-16(20)12-15-17(13-8-4-2-5-9-13)19-18(22-15)14-10-6-3-7-11-14/h2-11H,12H2,1H3
SMILES: COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C18H15NO2S
Molecular Weight: 309.4 g/mol

Methyl 2-(2,4-diphenylthiazol-5-yl)acetate

CAS No.: 23821-92-3

Cat. No.: VC3839922

Molecular Formula: C18H15NO2S

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2,4-diphenylthiazol-5-yl)acetate - 23821-92-3

Specification

CAS No. 23821-92-3
Molecular Formula C18H15NO2S
Molecular Weight 309.4 g/mol
IUPAC Name methyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate
Standard InChI InChI=1S/C18H15NO2S/c1-21-16(20)12-15-17(13-8-4-2-5-9-13)19-18(22-15)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Standard InChI Key CLEANVYWRNZNHG-UHFFFAOYSA-N
SMILES COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Methyl 2-(2,4-diphenylthiazol-5-yl)acetate belongs to the thiazole family, characterized by a five-membered aromatic ring containing sulfur and nitrogen. Its molecular formula is C₁₈H₁₅NO₂S, with a molecular weight of 309.38 g/mol . The compound features:

  • A central thiazole ring substituted at positions 2 and 4 with phenyl groups.

  • An acetoxymethyl group at position 5, forming the ester functionality.

Physicochemical Properties :

PropertyValue
Density1.21 g/cm³
Boiling Point485.1°C at 760 mmHg
Flash Point247.2°C
Vapor Pressure1.45 × 10⁻⁹ mmHg at 25°C
Refractive Index1.603

The ester group enhances solubility in organic solvents like acetone and THF, while the aromatic rings contribute to thermal stability .

Synthetic Methodologies

Direct Synthesis from Thiazole Precursors

The compound is synthesized via cyclocondensation reactions. A representative route involves:

  • Formation of the Thiazole Core: Reacting phenylglyoxal monohydrate with thiobenzamide derivatives under acidic conditions .

  • Esterification: Introducing the acetoxymethyl group via nucleophilic substitution or ester interchange .

A catalyst-assisted method using γ-Fe₂O₃@SiO₂-(L-leucine) achieves yields exceeding 85% under microwave irradiation . Key reaction conditions include:

  • Solvent: Water or ethanol.

  • Temperature: 120°C.

  • Catalyst Loading: 0.015 g per mmol substrate .

Derivative Synthesis

Methyl 2-(2,4-diphenylthiazol-5-yl)acetate serves as a precursor for bioactive analogs:

  • Hydrolysis: Conversion to 2-(2,4-diphenylthiazol-5-yl)acetic acid (CAS 21256-15-5) under alkaline conditions .

  • Functionalization: Alkylation or acylation at the ester group to yield antimicrobial agents .

Applications in Medicinal Chemistry

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum activity against drug-resistant pathogens. Key findings include:

  • MRSA Inhibition: Analogues with ethylidenehydrazine moieties show MIC values as low as 1.4 μg/mL .

  • Mechanism: Disruption of bacterial cell wall synthesis via inhibition of undecaprenyl diphosphate phosphatase .

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 2.7 (s, 3H, CH₃), 5.4 (s, 2H, CH₂), 7.1–8.2 (m, 10H, aromatic).

  • IR (KBr): 1698 cm⁻¹ (C=O stretch), 1652 cm⁻¹ (C=N thiazole).

  • MS (EI): m/z 309 (M⁺), 174 (base peak, C₇H₇S⁺).

Chromatographic Methods:

  • HPLC purity >98% using C18 columns (acetonitrile/water, 70:30) .

Comparative Analysis with Analogues

CompoundCASActivity (MIC vs. MRSA)Solubility (mg/mL)
Methyl 2-(2,4-diphenylthiazol-5-yl)acetate23821-92-3Inactive0.12 (water)
2-(2,4-Diphenylthiazol-5-yl)acetic acid21256-15-53.2 μg/mL0.05 (water)
5-Methyl-2-phenylthiazole175136-29-512.6 μg/mL1.8 (ethanol)

The ester’s lower solubility limits direct antimicrobial use but enhances its utility as a synthetic intermediate .

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